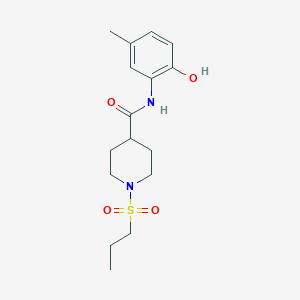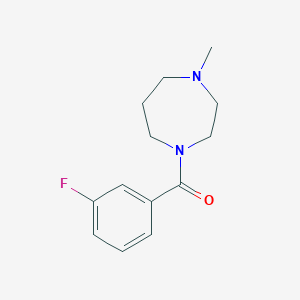
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as HPP-22, is a potent and selective blocker of the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. HPP-22 is a valuable tool for studying the function of NMDA receptors and their role in various physiological and pathological processes.
Mécanisme D'action
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide selectively blocks the GluN2B subunit of NMDA receptors by binding to a specific site on the receptor. This binding prevents the opening of the ion channel, thereby inhibiting the influx of calcium ions into the cell. This inhibition of calcium influx has been shown to play a critical role in the neuroprotective effects of this compound in various models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the excitotoxicity associated with excessive activation of NMDA receptors, thereby reducing neuronal damage and death. This compound has also been shown to improve cognitive function in various animal models of neurological disorders, including stroke and traumatic brain injury. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is a valuable tool for studying the function of NMDA receptors and their role in various physiological and pathological processes. Its selectivity for the GluN2B subunit of NMDA receptors makes it a useful tool for investigating the specific role of this subunit in various processes. However, this compound has some limitations in lab experiments. Its potency and selectivity for GluN2B-containing NMDA receptors may limit its ability to investigate the role of other subunits of NMDA receptors. Additionally, the high cost of this compound may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more selective and potent blockers of GluN2B-containing NMDA receptors. Another area of research is the investigation of the role of GluN2B-containing NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the use of this compound in combination with other drugs may provide new therapeutic strategies for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-hydroxy-5-methylbenzenesulfonamide with propionyl chloride to yield N-(2-hydroxy-5-methylphenyl) propionamide. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(2-hydroxy-5-methylphenyl)-1-(propylcarbamoyl)-4-piperidinecarboxamide. Finally, the propylcarbamoyl group is replaced with a propylsulfonyl group using sulfonyl chloride to yield this compound.
Applications De Recherche Scientifique
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively used in scientific research to investigate the function of NMDA receptors. It has been shown to selectively block the GluN2B subunit of NMDA receptors, which is predominantly expressed in the forebrain and plays a critical role in synaptic plasticity and learning and memory. This compound has been used to study the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including stroke, epilepsy, and chronic pain.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-10-23(21,22)18-8-6-13(7-9-18)16(20)17-14-11-12(2)4-5-15(14)19/h4-5,11,13,19H,3,6-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUGUJNCLQBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)
![3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5434990.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5434995.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435007.png)

![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B5435025.png)
![N-cyclohexyl-2-[(4-{[(pyridin-3-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide](/img/structure/B5435029.png)
![N-(1-adamantylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5435030.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5435031.png)
![2-(methyl{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5435043.png)
![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)
![ethyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B5435050.png)
![(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazol-2-yl)methanol hydrochloride](/img/structure/B5435051.png)